molecular formula C11H12FNO2 B13243209 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B13243209
M. Wt: 209.22 g/mol
InChI Key: ZVYYZPGPSQASCY-UHFFFAOYSA-N
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Description

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a carboxylic acid group at the 3-position, a fluorine atom at the 3-position, and a phenyl ring at the 4-position. This structure combines steric bulk, electronic modulation via fluorine, and hydrogen-bonding capability through the carboxylic acid group.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,14,15)

InChI Key

ZVYYZPGPSQASCY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylpyrrolidine and fluorinating agents.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like diethyl carbonate.

Industrial Production Methods

Industrial production of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The phenyl group contributes to the compound’s hydrophobic interactions, further influencing its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on structurally related pyrrolidine-3-carboxylic acids and fluorinated heterocycles, emphasizing substituent effects, synthetic efficiency, and physicochemical properties.

Substituent Variations on the Pyrrolidine Ring

Table 1: Key Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Crude Yield (%) Purity (%) Key Features References
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-...* 1,3-Benzodioxol-5-yl, trifluoromethyl C22H22F3N3O5 466.43 68 >99 High purity, ureido linker
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-...* 3,5-Dimethoxyphenyl C23H26F3N3O5 482.46 63 99 Methoxy groups enhance solubility
(3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid 4-Fluorophenyl C11H12FNO2 209.22 N/A N/A Fluorine at para position
(3R,4S)-1-Benzyl-4-(4-fluorophenyl)-... Benzyl, 4-fluorophenyl C18H18FNO2 299.34 N/A N/A Bulky benzyl group for steric control
3-Fluoropyridine-4-carboxylic acid Pyridine ring, 3-F C6H4FNO2 141.10 N/A >95 Planar heterocycle, lower MW

*Full names truncated for brevity; see and for full structures.

Key Observations:
  • Synthetic Efficiency : Analogs with trifluoromethyl or benzodioxol substituents (e.g., compounds from and ) exhibit moderate crude yields (63–68%) but exceptional purity (>99%), suggesting robust synthetic protocols .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -CF3): Enhance metabolic stability and influence binding affinity in drug candidates. For example, 4-fluorophenyl analogs (e.g., BP 1569) are common in kinase inhibitors . Methoxy Groups: Improve solubility but may reduce membrane permeability due to increased polarity .
  • Structural Rigidity : Pyrrolidine derivatives (e.g., BP 1569) offer conformational restraint compared to planar pyridine analogs (e.g., 3-Fluoropyridine-4-carboxylic acid), which may affect target selectivity .

Fluorinated Pyridine vs. Pyrrolidine Derivatives

Table 2: Fluorinated Carboxylic Acids Comparison
Compound Name Core Structure Molecular Weight Purity (%) Applications Reactivity Notes References
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid Pyrrolidine ~237.24 (estimated) N/A Drug discovery, enzyme inhibition Likely stable under mild conditions N/A
3-Fluoropyridine-4-carboxylic acid Pyridine 141.10 >95 Building block for fluorinated APIs Reacts with strong acids/oxidizers
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Pyridine 191.12 N/A Agrochemical intermediates Avoid contact with strong acids
Key Observations:
  • Molecular Weight : Pyrrolidine derivatives generally have higher MW due to the saturated ring, impacting pharmacokinetics (e.g., longer half-life but reduced diffusion rates).
  • Reactivity : Pyridine-based fluorinated acids (e.g., 3-Fluoropyridine-4-carboxylic acid) are more reactive toward strong acids/oxidizers, necessitating stringent handling .
  • Biological Activity : Pyrrolidine derivatives are preferred in CNS drugs due to better blood-brain barrier penetration, while pyridine analogs are utilized in peripheral targets .

Biological Activity

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid (commonly referred to as 3-F-4-Ph-PCA) is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a pyrrolidine ring, a fluorine atom, and a phenyl group, which contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-F-4-Ph-PCA is C₁₁H₁₃ClFNO₂, with a molecular weight of 245.68 g/mol. The presence of the fluorine atom at the 3-position of the pyrrolidine ring is significant as it enhances the compound's chemical reactivity and biological activity. The phenyl group contributes to hydrophobic interactions, influencing binding affinity to various biological targets.

Table 1: Structural Features of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic Acid

FeatureDescription
Molecular FormulaC₁₁H₁₃ClFNO₂
Molecular Weight245.68 g/mol
Functional GroupsPyrrolidine ring, carboxylic acid, phenyl group, fluorine atom
Biological TargetsMetabotropic glutamate receptors (mGluR2/3)

Research indicates that 3-F-4-Ph-PCA acts primarily as an agonist at metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are crucial in modulating neurotransmission in the central nervous system, influencing various processes such as learning, memory, and motor control. The interaction with these receptors suggests potential therapeutic applications in neurological disorders.

The compound's mechanism also involves enhancing binding affinity to enzymes or receptors due to the presence of the fluorine atom, which can alter biological activity significantly. This modulation can lead to changes in neurotransmitter release and overall neuronal excitability.

Biological Activity Studies

Preliminary studies have shown that 3-F-4-Ph-PCA exhibits promising biological activities, particularly in modulating neurotransmitter systems. Its structural similarities to known pharmacophores suggest potential interactions with receptors involved in neurological disorders and cancer therapies.

Case Studies

  • Neurotransmitter Modulation : In vitro studies demonstrated that 3-F-4-Ph-PCA effectively modulates glutamate release through mGluR2/3 activation. This modulation could be beneficial in treating conditions such as anxiety and depression.
  • Cancer Therapy Potential : Given its ability to interact with various receptors, ongoing research is exploring its efficacy in cancer models. Early results indicate that it may inhibit specific cancer cell lines through receptor-mediated pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-F-4-Ph-PCA, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundUnique FeaturesBiological Activity
4-Phenylpyrrolidine-3-carboxylic acid Lacks fluorine; lower binding affinityLimited receptor interaction
3-Fluoropyrrolidine-3-carboxylic acid Fluorine present but no phenyl groupModerate activity on mGluR
4-Fluorophenylpyrrolidine-3-carboxylic acid Contains fluorine but different positioningVariable receptor selectivity

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